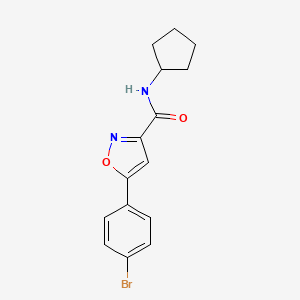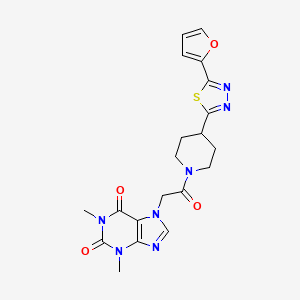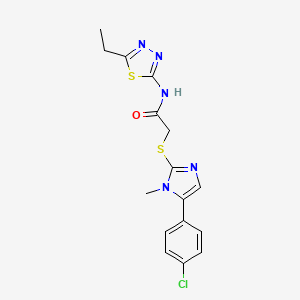![molecular formula C15H13BrO3 B2813257 4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 384859-32-9](/img/structure/B2813257.png)
4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde” is a chemical compound with the empirical formula C15H13BrO3 . It is a solid substance . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde” is 321.17 . The InChI key, which is a unique identifier for chemical substances, is LOMRJQANQRYBTL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde” is a solid substance . Its empirical formula is C15H13BrO3, and its molecular weight is 321.17 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not available in the searched data .Wissenschaftliche Forschungsanwendungen
Bromophenol Synthesis and Derivatives
Research on bromophenols, such as those found in the red alga Rhodomela larix, highlights the isolation of new bromophenols and brominated dibenzyl ether derivatives. These compounds are of interest due to their potential biological activities and applications in synthesizing complex organic molecules (Suzuki, Kowata, & Kurosawa, 1980).
Electrosynthesis and Hydrogenation
Electrosynthesis offers a method to drive organic reactions under ambient conditions. A study demonstrates the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde with concurrent formation of valuable chemicals, showcasing the efficiency and selectivity of the process under controlled conditions (Sherbo et al., 2018).
Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes on TiO2 under visible light irradiation is an area of active research. This process is highly selective and efficient, indicating potential applications in the field of green chemistry and environmental remediation (Higashimoto et al., 2009).
Oxyfunctionalization and CO Formation
A study on hindered para-hydroxyl group-directed remote benzylic C(sp3)–H oxyfunctionalization reveals a straightforward method to transform various aromatic compounds into carbonyl compounds. This copper-catalyzed atmospheric oxidation process is noted for its atom economy and environmental friendliness, with significant implications for pharmaceutical research (Jiang et al., 2014).
Crystal Structure and Molecular Docking
Investigations into the crystal structures and molecular docking of methoxybenzaldehyde derivatives, including their interactions and electronic properties, provide insights into their potential applications in pharmaceuticals and material science. Such studies help in understanding the molecular basis of the activity of these compounds and their interactions with biological targets (Hayvalı et al., 2018).
Novel Organic Syntheses
The development of new organic compounds through the synthesis of hydroxylated and methoxylated polybrominated diphenyl ethers, which can act as natural products or metabolites, is crucial for analytical and toxicological studies. This research contributes to the understanding of the environmental impact and potential health risks associated with these compounds (Marsh, Stenutz, & Bergman, 2003).
Eigenschaften
IUPAC Name |
4-[(2-bromophenyl)methoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTHMBJLCAARJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(4-chlorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2813183.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2813186.png)

![2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2813191.png)
![N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2813193.png)

![N-benzyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2813197.png)